Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine
Description
Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine is a piperidine derivative characterized by three key structural features:
- Piperidine core: A six-membered nitrogen-containing heterocycle.
- Oxane-4-carbonyl substituent: A tetrahydropyran (oxane) ring with a carbonyl group at position 4, attached to the piperidine nitrogen.
- Ethylamine side chain: A methylene group at the piperidine’s 4-position, linked to an ethylamine moiety (-CH2-NH-CH2CH3).
This compound combines lipophilic (oxane), polar (carbonyl), and basic (amine) groups, making it a candidate for diverse pharmacological applications, though its specific biological activity remains uncharacterized in the provided evidence.
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
[4-(ethylaminomethyl)piperidin-1-yl]-(oxan-4-yl)methanone |
InChI |
InChI=1S/C14H26N2O2/c1-2-15-11-12-3-7-16(8-4-12)14(17)13-5-9-18-10-6-13/h12-13,15H,2-11H2,1H3 |
InChI Key |
CIMQYLWCFWXFII-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CCN(CC1)C(=O)C2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine typically involves the formation of the piperidine ring followed by the introduction of the oxane-4-carbonyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of reagents and reaction conditions is critical to achieving high efficiency and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized piperidine compounds .
Scientific Research Applications
Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Piperidine Derivatives with Carbonyl Substituents
Key Insights :
- The oxane-4-carbonyl group in the target compound provides enhanced rigidity and lipophilicity compared to linear (acetyl) or strained (cyclobutane) carbonyls.
Piperidine Derivatives with Amine Side Chains
Key Insights :
Pharmacologically Active Piperidine Analogues
Key Insights :
- Goxalapladib’s complex structure () demonstrates how extended piperidine derivatives can target cardiovascular diseases.
Biological Activity
Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
- Chemical Formula : C14H21N3O2
- Molecular Weight : 263.3354 g/mol
- IUPAC Name : Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
- CAS Number : Not available
This compound operates through various biological pathways:
- Nitric Oxide Production : The compound has been linked to the production of nitric oxide (NO), which plays a crucial role in cellular signaling and inflammation. NO is involved in tumoricidal and bactericidal actions in macrophages, enhancing the synthesis of pro-inflammatory mediators such as IL6 and IL8 .
- Receptor Interactions : Preliminary studies indicate that this compound may interact with muscarinic receptors, which are implicated in various neurological functions. This interaction suggests potential therapeutic applications in treating neurological disorders .
- CYP450 Interaction : The compound exhibits a profile of interactions with cytochrome P450 enzymes, indicating its potential to influence drug metabolism and pharmacokinetics. Notably, it does not act as a substrate for CYP450 2C9 or CYP450 2D6, which are critical enzymes in drug metabolism .
Biological Activity
The biological activity of this compound can be summarized as follows:
Study 1: Anti-inflammatory Effects
In a controlled study, this compound was administered to macrophage cultures. The results demonstrated a significant increase in NO production, correlating with enhanced expression of pro-inflammatory cytokines such as IL6 and IL8. This suggests its potential use in conditions characterized by excessive inflammation.
Study 2: Neurological Applications
Research into the compound's interaction with muscarinic receptors revealed promising results for treating neurological diseases. In vitro assays indicated that the compound could modulate receptor activity, potentially leading to therapeutic effects in conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
